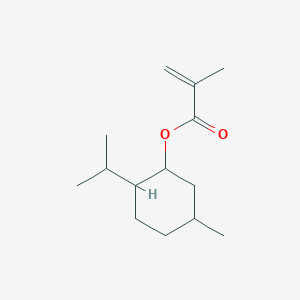

Menthyl methacrylate

Description

Menthyl methacrylate (MnMA) is a methacrylate ester derived from methacrylic acid and menthol, a cyclic monoterpene alcohol. Its chemical structure combines a methacryloyl group with a menthol substituent, resulting in a hydrophobic, bio-based monomer with applications in polymer chemistry. The menthol group imparts unique steric and electronic properties, influencing polymerization behavior and material characteristics such as glass transition temperature (Tg) and solubility .

Properties

CAS No. |

46700-94-1 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H24O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3 |

InChI Key |

VYPRXWXGLLURNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(=C)C)C(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Methyl Propionate (MeP) Route

This method involves two steps:

-

Carboalkoxylation of ethylene :

Conducted in a continuous-stirred tank reactor at moderate temperature and pressure .

-

Condensation with formaldehyde :

Catalyzed by cesium oxide on silica, achieving >99.9% purity after vacuum distillation .

Isobutylene Oxidation Route

A two-step oxidation process:

-

Oxidation of isobutylene :

-

Oxidative esterification :

Optimal yields require precise control of methanol () and oxygen ratios .

Polymerization Reactions

MMA undergoes radical and controlled polymerization to form poly(methyl methacrylate) (PMMA).

Free Radical Polymerization (FRP)

-

Mechanism :

| Parameter | Value | Source |

|---|---|---|

| (70°C) | ||

| Tacticity (isotactic) | 50–60% |

Reversible Addition-Fragmentation Chain Transfer (RAFT)

-

Catalyst : N-Heterocyclic carbenes (NHCs) enable controlled polymerization.

-

Stereoregularity : Isotactic PMMA () achieved using vesicle-confined RAFT .

Dimerization and Cycloaddition

-

Thermal Dimerization :

-

[4+2] Cycloaddition :

Self-initiation via diradical intermediates at >100°C, forming branched PMMA .

Thermal and Oxidative Degradation

-

Decomposition Pathways :

| Condition | Observation | Source |

|---|---|---|

| 100–130°C | Low monomer conversion | |

| Presence of | Unstable peroxides form |

Metabolic Reactions

MMA undergoes hydrolysis and Michael addition in biological systems:

Catalytic and Industrial Processes

| Process | Catalyst | Yield | Selectivity | Source |

|---|---|---|---|---|

| Aldol Condensation | Cs/SiO₂ | 90% | >99% | |

| Oxidative Esterification | Pd/Zeolite | 85% | 95% | |

| Methacrylonitrile Hydration | H₂SO₄ | 70% | 80% |

Key Findings and Challenges

-

Stereoregularity Control : Vesicle-mediated RAFT enables green synthesis of isotactic PMMA .

-

Safety Risks : Exothermic polymerization and peroxide formation necessitate strict temperature control .

-

Environmental Impact : Biomass-derived feedstocks (e.g., methyl acetate) reduce reliance on petroleum .

Comparison with Similar Compounds

Comparison with Similar Methacrylate Esters

Structural and Property Overview

The table below compares MnMA with structurally analogous methacrylate esters, highlighting molecular weight, Tg, key properties, and applications.

Detailed Analysis

This compound

- Structure: The bulky menthol group increases free volume, reducing Tg compared to MMA but maintaining moderate rigidity. Its hydrophobicity enhances compatibility with non-polar matrices .

- Applications : Used in pressure-sensitive adhesives (e.g., copolymer peel strength: 7.7 N/25 mm) and bio-based polymers .

Methyl Methacrylate (MMA)

- Structure : A simple methacrylate ester with a methyl group, yielding high rigidity and clarity.

- Applications : Dominates in PMMA production for optical and structural uses. Higher Tg (105°C) ensures dimensional stability .

Ethyl Methacrylate

- Structure : Ethyl ester provides flexibility (Tg ~65°C), balancing rigidity and processability.

- Applications : Flexible coatings and impact-modified plastics .

Lauryl Methacrylate

- Structure : Long lauryl chain imparts extreme flexibility (Tg ~-65°C) and hydrophobicity.

- Applications : Soft adhesives and lubricant additives .

Isobornyl Methacrylate

- Structure : Bicyclic isobornyl group enhances Tg (110°C) and thermal stability.

- Applications : High-performance coatings requiring rigidity and UV resistance .

Glycidyl Methacrylate

Key Research Findings

- Copolymer Performance : MnMA-containing copolymers (e.g., with acrylic acid) show peel strengths comparable to lauryl/isobornyl methacrylate copolymers, demonstrating versatility in adhesive formulations .

- Sustainability : MnMA’s terpene-derived structure aligns with green chemistry trends, reducing reliance on petrochemicals .

- Polymerization Behavior : MnMA’s steric hindrance slows polymerization rates compared to MMA, requiring optimized conditions (e.g., ionic liquid-mediated ATRP) .

Q & A

How can researchers synthesize high-purity menthyl methacrylate for controlled polymerization studies?

Methodological Answer:

To synthesize this compound (MMA), start by esterifying menthol with methacrylic acid using acid catalysts (e.g., sulfuric acid) under inert conditions. Optimize reaction parameters such as temperature (60–80°C), molar ratios (menthol:methacrylic acid ≈ 1:1.2), and reaction time (6–12 hours) to maximize yield. Purify the product via vacuum distillation or column chromatography to remove unreacted monomers and byproducts. Confirm purity using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) . For controlled polymerization (e.g., RAFT or ATRP), ensure rigorous removal of inhibitors (e.g., hydroquinone) and oxygen via freeze-pump-thaw cycles.

What advanced characterization techniques are critical for analyzing this compound-based polymers?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : To confirm monomer incorporation and assess copolymer composition (e.g., comparing integrals of menthol-derived protons vs. methacrylate backbone signals) .

- Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis; calibrate using polystyrene standards and account for solvent-polymer interactions .

- Differential Scanning Calorimetry (DSC) : To study glass transition temperatures () and phase behavior influenced by the bulky menthyl group .

- Fourier-Transform Infrared (FTIR) Spectroscopy : Identify ester carbonyl stretching (~1720 cm) and monitor polymerization progress .

How can conflicting data on this compound polymerization kinetics be resolved?

Methodological Answer:

Discrepancies in polymerization rates or molecular weights often arise from differences in initiator systems, solvent polarity, or monomer purity. To resolve contradictions:

- Systematic Replication : Reproduce experiments using identical conditions (e.g., azobisisobutyronitrile (AIBN) as initiator in toluene at 70°C) .

- Kinetic Modeling : Apply the Mayo-Lewis equation to assess copolymerization behavior, accounting for reactivity ratios (, ) influenced by steric hindrance from the menthyl group .

- Cross-Validation : Compare results with alternative techniques (e.g., gravimetric analysis vs. H NMR conversion measurements) .

What experimental designs optimize this compound’s bioactivity in anti-inflammatory applications?

Methodological Answer:

To evaluate bioactivity:

- In Vitro Assays : Use macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to measure TNF-α suppression via qPCR or ELISA. Include controls for cytotoxicity (e.g., MTT assay) .

- Mechanistic Studies : Employ RNA sequencing to identify pathways (e.g., LXR-SCD1 axis) and validate targets using siRNA knockdown or pharmacological inhibitors .

- In Vivo Models : Test efficacy in murine colitis models by administering this compound derivatives orally and quantifying colonic cytokine levels (IL-6, TNF-α) .

How can response surface methodology (RSM) improve the environmental stability of this compound coatings?

Methodological Answer:

For stability optimization:

- Design of Experiments (DoE) : Use Box-Behnken or central composite designs to vary factors like UV exposure time, humidity, and temperature. Measure degradation via mass loss or surface roughness (AFM) .

- Statistical Analysis : Fit data to quadratic models to identify significant interactions (e.g., humidity × temperature) and predict optimal conditions .

- Accelerated Aging Tests : Validate predictions under extreme conditions (e.g., 85°C/85% RH) and correlate with real-time weathering data .

How should researchers address discrepancies in reported cytotoxicity profiles of this compound derivatives?

Methodological Answer:

Contradictions may stem from varying cell lines, exposure times, or impurity profiles. Mitigate by:

- Standardized Protocols : Adopt ISO 10993-5 guidelines for cytotoxicity testing (e.g., 24-hour exposure in NIH/3T3 fibroblasts) .

- Purity Verification : Use HPLC to confirm monomer purity (>99%) and exclude residual catalysts (e.g., sulfuric acid) as confounding factors .

- Comparative Studies : Benchmark against FDA-approved methacrylates (e.g., 2-hydroxyethyl methacrylate) to contextualize toxicity thresholds .

What strategies enhance the reproducibility of this compound-based hydrogel synthesis?

Methodological Answer:

For reproducible hydrogels:

- Monomer-to-Crosslinker Ratios : Optimize using a factorial design (e.g., 2:1 to 5:1 this compound:ethylene glycol dimethacrylate) to balance mechanical strength and swelling capacity .

- Polymerization Conditions : Control oxygen inhibition by purging with nitrogen and using redox initiators (e.g., ammonium persulfate/TEMED) .

- Post-Synthesis Characterization : Swell hydrogels in PBS (pH 7.4) and measure equilibrium swelling ratio () to validate batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.